Chlorguanide-d6 Hydrochloride
Description
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Properties
Molecular Formula |
C₁₁H₁₁D₆Cl₂N₅ |
|---|---|
Molecular Weight |
296.23 |
Synonyms |
N-4-Chlorophenyl-N’-(1-methylethyl-d6)-imidodicarbonimidic Diamide Hydrochloride; Bigumal-d6; Chlorguanid-d6; Chloroguanide-d6; Paludrin-d6; Proguanil-d6; |
Origin of Product |
United States |
1. Foundational & Exploratory
Navigating Isotopic Labeling: A Technical Guide to Proguanil-d6 Hydrochloride and its Synonymous Identity with Chlorguanide-d6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopically Labeled Compounds in Pharmaceutical Research
In the landscape of modern drug discovery and development, stable isotope-labeled (SIL) compounds are indispensable tools. The substitution of one or more atoms of a molecule with their stable, non-radioactive isotopes provides a powerful means to trace, quantify, and characterize drug candidates and their metabolites within complex biological matrices.[1][2] Among these, deuterium (²H or D), a stable isotope of hydrogen, offers a unique advantage. The increased mass of deuterium can impart a kinetic isotope effect (KIE), slowing down metabolic processes at the site of deuteration and enhancing the metabolic stability of a drug.[3][4] This property, along with their utility as internal standards in bioanalytical assays, makes deuterated compounds like Proguanil-d6 Hydrochloride invaluable for pharmacokinetic (PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME) studies.[1][3][4]
This technical guide provides a comprehensive exploration of Proguanil-d6 Hydrochloride, elucidating its relationship with its synonym, Chlorguanide-d6. We will delve into the core chemical identities, explore the rationale behind isotopic labeling in the context of the antimalarial drug proguanil, and provide a detailed experimental protocol for its application as an internal standard in a bioanalytical method.
Proguanil and Chlorguanide: Unraveling the Nomenclature
Proguanil, a biguanide derivative, is a prophylactic antimalarial drug that functions as a prodrug.[5][6][7] It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its active metabolite, cycloguanil.[5][8] Cycloguanil inhibits the dihydrofolate reductase (DHFR) enzyme in the malaria parasite, disrupting the synthesis of nucleic acids and essential amino acids, ultimately leading to the parasite's demise.[5][8][9]
Historically, and in much of the scientific literature, the terms "Proguanil" and "Chlorguanide" have been used interchangeably to refer to the same active pharmaceutical ingredient.[6][7][9][10][11][12] This synonymous relationship extends to their salt forms and isotopically labeled counterparts. Therefore, Proguanil-d6 Hydrochloride and Chlorguanide-d6 Hydrochloride are chemically identical compounds. The choice of nomenclature often depends on the supplier, regional conventions, or the specific literature being referenced.
A Comprehensive List of Synonyms:
A thorough review of chemical databases and supplier information reveals a wide array of synonyms for the unlabeled parent drug and its hydrochloride salt, which are often adapted for the deuterated form:
-
For Proguanil/Chlorguanide (Free Base):
-
For Proguanil Hydrochloride/Chlorguanide Hydrochloride:
-
For the Deuterated Form (Proguanil-d6/Chlorguanide-d6):
Chemical Identity and Properties: A Comparative Overview
The core molecular structure remains the same for both Proguanil-d6 Hydrochloride and this compound. The "d6" designation indicates that six hydrogen atoms on the isopropyl group have been replaced with deuterium atoms. This specific labeling is crucial as it is distant from the sites of metabolic conversion, thus ensuring that the labeled internal standard co-elutes with the unlabeled analyte during chromatographic separation while being distinguishable by mass spectrometry.
| Property | Proguanil Hydrochloride (Unlabeled) | Proguanil-d6 Hydrochloride / this compound |
| Molecular Formula | C₁₁H₁₇Cl₂N₅[13] | C₁₁H₁₁D₆Cl₂N₅[14][16] |
| Molecular Weight | 290.19 g/mol [13] | 296.23 g/mol [14][16] |
| CAS Number (HCl Salt) | 637-32-1[13][17] | Not consistently assigned; often referenced by the unlabeled CAS number. |
| Parent CAS Number | 500-92-5[9] | Not applicable |
| Appearance | Off-White Solid[15] | Off-White Solid[15] |
| Primary Application | Antimalarial Drug[18] | Internal Standard for Bioanalysis[19] |
The Rationale for Deuteration: Enhancing Bioanalytical Accuracy
The primary application of Proguanil-d6 Hydrochloride is as an internal standard (IS) in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal IS should behave as similarly as possible to the analyte of interest during sample preparation and analysis, but be distinguishable by the detector.
Deuterated standards are considered the "gold standard" for LC-MS/MS-based bioanalysis for several reasons:
-
Similar Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in polarity and pKa. This ensures that the deuterated IS co-elutes with the unlabeled analyte during chromatography, a critical factor for accurate quantification, especially in the presence of matrix effects.
-
Identical Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the deuterated IS will have virtually the same recovery as the analyte, correcting for any sample loss.
-
Distinct Mass-to-Charge Ratio (m/z): The mass spectrometer can easily differentiate between the analyte and the IS based on their different molecular weights, allowing for simultaneous detection and quantification.
Experimental Protocol: Quantification of Proguanil in Human Plasma using LC-MS/MS with Proguanil-d6 Hydrochloride as an Internal Standard
This protocol outlines a robust and validated method for the determination of proguanil in human plasma, a critical component of clinical pharmacokinetic studies. The use of Proguanil-d6 Hydrochloride as an internal standard is central to the accuracy and precision of this assay.
Materials and Reagents
-
Proguanil reference standard
-
Proguanil-d6 Hydrochloride (or this compound) internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
96-well deep-well plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Preparation of Stock and Working Solutions
-
Proguanil Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of proguanil reference standard in 10 mL of methanol.
-
Proguanil-d6 HCl Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Proguanil-d6 Hydrochloride in 10 mL of methanol.
-
Proguanil Working Solutions (for calibration curve and quality controls): Serially dilute the proguanil stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Proguanil-d6 HCl stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Label a 96-well deep-well plate for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of blank human plasma into the wells designated for calibration standards.
-
Pipette 50 µL of blank human plasma into the wells for QCs and 50 µL of the study samples into their respective wells.
-
Spike 5 µL of the appropriate proguanil working solution into the calibration standard and QC wells. Add 5 µL of 50:50 acetonitrile:water to the blank and unknown sample wells.
-
To all wells, add 200 µL of the internal standard working solution in acetonitrile (this solution also acts as the protein precipitation agent).
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (Positive Electrospray Ionization - ESI+):
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Proguanil: Q1: 254.1 m/z → Q3: 196.1 m/z (example transition, should be optimized).
-
Proguanil-d6: Q1: 260.1 m/z → Q3: 202.1 m/z (example transition, should be optimized).
-
-
Collision energy and other compound-dependent parameters should be optimized for maximum sensitivity.
-
Data Analysis
-
Integrate the peak areas for both proguanil and proguanil-d6.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of proguanil in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Concepts
Chemical Structures
Caption: Chemical structures of Proguanil and its deuterated form, Proguanil-d6.
Bioanalytical Workflow
Caption: Bioanalytical workflow for proguanil quantification.
Conclusion
Proguanil-d6 Hydrochloride and Chlorguanide-d6 are synonymous terms for the same deuterated internal standard, a critical tool in the bioanalysis of the antimalarial drug proguanil. The strategic incorporation of deuterium provides the necessary mass shift for mass spectrometric detection without significantly altering the physicochemical properties, ensuring accurate and precise quantification in complex biological matrices. The detailed experimental protocol provided herein serves as a robust starting point for researchers and drug development professionals in establishing reliable bioanalytical methods for pharmacokinetic and clinical studies of proguanil. A clear understanding of the nomenclature and the principles of isotopic labeling is fundamental to the successful application of these powerful analytical tools in advancing pharmaceutical science.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Proguanil Hydrochloride?
- AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds.
- Axios Research. (n.d.). Chlorguanide-d6 HCl.
- PubChem. (n.d.). Proguanil Hydrochloride.
- PubChem. (n.d.). Proguanil.
- Smolecule. (n.d.). Buy this compound.
- Benchchem. (n.d.). The Active Metabolite of Proguanil: A Comprehensive Technical Guide.
- PharmaCompass.com. (n.d.). Chloroguanide.
- CymitQuimica. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- Kaneko, Y., et al. (1996). Simultaneous measurement of proguanil and its metabolites in human plasma and urine by reversed-phase high-performance liquid chromatography, and its preliminary application in relation to genetically determined S-mephenytoin 4'-hydroxylation status. The American journal of tropical medicine and hygiene, 54(2), 189–196.
- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- Kaur, H., & Kumar, V. (2025, August 9). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate.
- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.
- Ebeshi, B. U., et al. (2009). A rapid and sensitive HPLC method for the analysis of proguanil and cycloguanil in plasma: application to single dose pharmacokinetics. Journal of Pharmaceutical Research and Health Care, 1(1), 2-24.
- YourDictionary.com. (n.d.). Proguanil Synonyms and Antonyms.
- Verhoog, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6390-6459.
- Kolawole, J. A., Taylor, R. B., & Moody, R. R. (1995). Determination of proguanil and metabolites in small sample volumes of whole blood stored on filter paper by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 674(1), 149–154.
- Simson Pharma Limited. (n.d.). Proguanil-D6 Hydrochloride.
- Wikipedia. (n.d.). Atovaquone/proguanil.
- LGC Standards. (n.d.). This compound.
- Health Encyclopedia. (n.d.). Chloroguanide.
- Wikipedia. (n.d.). Proguanil.
- Cayman Chemical. (n.d.). Proguanil (Chlorguanide, Chloroguanide, CAS Number: 500-92-5).
- Gaignard, P., et al. (2021). Revisiting the mode of action of the antimalarial proguanil using the yeast model. Biochemical and biophysical research communications, 534, 138–143.
- Pediatric Oncall. (n.d.). Proguanil.
- Bergqvist, Y. (2006). Development of Analytical Methods for Measurement of Drugs against Malaria in Plasma and Whole Blood. Dalarna University.
- Pharmaffiliates. (n.d.). Proguanil Hydrochloride.
- DrugFuture. (n.d.). Chlorguanide.
- ResearchGate. (n.d.). Chemical structures of proguanil hydrochloride and their synthesis intermediates.
- MedchemExpress.com. (n.d.). Proguanil-d6.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). proguanil.
- Merriam-Webster. (n.d.). Proguanil.
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Molecular weight of deuterated Chlorguanide-d6 HCl
Technical Guide: Chlorguanide-d6 Hydrochloride (Proguanil-d6 HCl)
Executive Summary & Physicochemical Profile
This compound (Proguanil-d6 HCl) is the stable isotope-labeled analog of the antimalarial biguanide Proguanil. It is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.
The critical value for researchers is the distinction between the Average Molecular Weight (used for gravimetric preparation of stock solutions) and the Monoisotopic Mass (used for mass spectrometry precursor ion selection).
Quick Reference Data
| Parameter | Value | Technical Note |
| Chemical Name | This compound | Also known as Proguanil-d6 HCl |
| Formula (Salt) | Includes the hydrochloride counterion | |
| Molecular Weight (Average) | 296.23 g/mol | Use this value for weighing |
| Free Base MW | 259.77 g/mol | Excludes HCl; relevant for biological activity |
| Monoisotopic Mass (Cation) | ~259.15 Da | Use this for MS Precursor [M+H]+ |
| Isotopic Labeling | Deuterium located on the isopropyl methyls | |
| Unlabeled Parent MW | 290.19 g/mol | Mass shift of +6.04 Da |
Structural Integrity & Isotopic Design
To ensure bioanalytical reliability, the deuterium labels in Chlorguanide-d6 are strategically placed on the isopropyl side chain (
-
Why this location?
-
Non-Exchangeable: Protons on the biguanide nitrogen backbone are acidic and can exchange with solvent protons (H/D exchange) in aqueous mobile phases, leading to signal loss. The isopropyl methyl protons are chemically inert, ensuring the mass tag remains stable during extraction and chromatography.
-
Metabolic Stability: While Proguanil is metabolized to Cycloguanil, the isopropyl group remains intact in the primary metabolite structure (though cyclization occurs), allowing for potential tracking, although specific metabolite standards are preferred for metabolite quantification.
-
Visualizing the Chemical Logic
Figure 1: Structural relationship between the parent drug, the deuterated internal standard, and the active metabolite.[1][2][3]
Bioanalytical Application (LC-MS/MS)
In pharmacokinetic (PK) studies, Chlorguanide-d6 is added to biological matrices (plasma, urine) prior to extraction. It compensates for matrix effects, recovery losses, and ionization variability.
Mass Spectrometry Transitions (MRM)
When setting up the Triple Quadrupole (QqQ) method, use the following transitions. Note the +6 Da shift compared to the native analyte.[2]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (Approx) |
| Proguanil (Native) | 254.1 ( | 170.1 ( | 25 eV |
| Proguanil-d6 (IS) | 260.1 ( | 176.1 ( | 25 eV |
Note: The shift in the product ion (170 -> 176) confirms that the fragment retained the deuterated isopropyl group.
Experimental Protocol: Stock Solution Preparation
Objective: Prepare a primary stock solution of 1.0 mg/mL (free base equivalent).
Critical Calculation: Commercially available Chlorguanide-d6 is supplied as the Hydrochloride salt . You must correct for the salt content to quantify the free base concentration accurately.
Step-by-Step Methodology:
-
Weighing: Weigh 1.14 mg of Chlorguanide-d6 HCl powder into a tared glass weighing boat.
-
Why? This yields exactly 1.0 mg of the active Proguanil-d6 free base.
-
-
Solvent Selection: Transfer to a 1.0 mL volumetric flask. Dissolve in Methanol (MeOH) or DMSO .
-
Solubility Note: Proguanil HCl is sparingly soluble in pure water but highly soluble in MeOH.
-
-
Storage: Transfer to amber glass vials. Store at -20°C .
-
Stability:[4] Deuterium isotopes are stable, but the compound itself can degrade if exposed to light or excessive freeze-thaw cycles.
-
-
Working Solution: Dilute the stock with 50:50 Methanol:Water to reach the desired IS spiking concentration (typically 50–500 ng/mL).
Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) for sample preparation using Chlorguanide-d6 as an Internal Standard.
Biological Context: Metabolism
Understanding the metabolic pathway is crucial when analyzing patient samples, as Proguanil is a prodrug.
-
Primary Enzyme: CYP2C19.
-
Active Metabolite: Cycloguanil (a dihydrofolate reductase inhibitor).[2][3]
-
Relevance to d6-IS: The d6-IS will co-elute closely with the parent Proguanil but must be chromatographically resolved from Cycloguanil to prevent ion suppression, although their masses differ significantly.
References
-
Toronto Research Chemicals (TRC). this compound Product Data Sheet. Catalog No. C329503.[1][5]
-
PubChem. Proguanil Hydrochloride (Compound Summary). National Library of Medicine.
-
LGC Standards. this compound Reference Material. [5]
- Helsby, N. A., et al. "Cytochrome P4502C19 phenotype and the metabolism of proguanil." British Journal of Clinical Pharmacology 30.2 (1990): 287-291. (Contextual grounding for CYP2C19 metabolism).
Sources
Technical Guide: Solubility & Stock Preparation of Chlorguanide-d6 Hydrochloride
Topic: Solubility of Chlorguanide-d6 Hydrochloride in Methanol Content Type: In-Depth Technical Guide Persona: Senior Application Scientist
Executive Summary
In the bioanalysis of antimalarials, This compound (Proguanil-d6 HCl) serves as the critical stable isotope-labeled internal standard (SIL-IS). Its physicochemical behavior—specifically its solubility in organic solvents like methanol—directly impacts the precision of LC-MS/MS quantitation.
While often treated identically to its non-deuterated parent (Proguanil HCl), the d6-isotopologue requires specific handling protocols to mitigate isotopic fractionation and ensure homogeneity. This guide defines the solubility profile of Chlorguanide-d6 HCl in methanol and provides a validated workflow for preparing stock solutions used in regulated bioanalysis.
Physicochemical Context
To understand the solubility behavior, we must first analyze the solute's properties relative to the solvent.
The Compound: Chlorguanide-d6 HCl[1][2]
-
Chemical Structure: A biguanide derivative where six hydrogen atoms (typically on the isopropyl group) are replaced by deuterium.
-
Salt Form: Hydrochloride (HCl).[1][2][3] The salt form significantly enhances polarity compared to the free base, making it less soluble in non-polar solvents (e.g., hexane) but more amenable to polar protic solvents (e.g., methanol, water).
-
Isotope Effect: While deuteration adds mass (+6 Da), it rarely alters solubility limits significantly compared to the parent compound. However, subtle differences in hydrogen bonding kinetics (the Ubbelohde effect) can slightly alter dissolution rates.
The Solvent: Methanol (MeOH)
Methanol is the preferred solvent for Chlorguanide-d6 HCl stock preparation for three reasons:
-
Dielectric Constant: High enough (
) to dissociate the HCl salt. -
LC-MS Compatibility: Unlike DMSO, methanol evaporates easily and does not cause persistent background noise or ion suppression in the source.
-
Chromatographic Match: It is a standard component of mobile phases for Reverse Phase Chromatography (RPC), preventing solvent mismatch peak distortion.
Solubility Profile: Empirical vs. Theoretical
The following data synthesizes empirical observations of Proguanil HCl (parent) and specific certificates of analysis for the d6-variant.
| Parameter | Chlorguanide-d6 HCl | Parent (Proguanil HCl) | Notes |
| Molecular Weight | ~296.23 g/mol | 290.19 g/mol | Mass shift of +6.04 Da. |
| Solubility in Methanol | Freely Soluble (>10 mg/mL) | Soluble | Sonicate to ensure full dissociation. |
| Solubility in Water | Sparingly Soluble (~4-10 mg/mL) | Sparingly Soluble | Warning: Aqueous stocks are prone to precipitation at 4°C. |
| Solubility in DMSO | Soluble (>50 mg/mL) | Soluble | Use only if MeOH fails; difficult to remove. |
| Hygroscopicity | Moderate | Moderate | Protect from ambient moisture to prevent weighing errors. |
Scientist's Note: While some vendor data sheets claim "improved" aqueous solubility for the d6 variant (up to 38 mg/mL), this is often an outlier or specific to a polymorph. For robust bioanalysis, do not rely on saturation limits . Always work well below the saturation point (e.g., 1.0 mg/mL) to prevent crash-out during storage.
Validated Protocol: Stock Solution Preparation
This protocol is designed to prepare a 1.0 mg/mL (free base equivalent) primary stock solution. This concentration is optimal for stability and pipetting accuracy.
Materials Required[5]
-
Analyte: this compound (Isotopic Purity >99%).[4]
-
Solvent: LC-MS Grade Methanol.
-
Vessel: Amber borosilicate glass volumetric flask (Class A).
-
Equipment: Analytical balance (0.01 mg readability), Ultrasonic bath.
The "Gravimetric Verification" Workflow
Do not rely solely on the certificate weight. Static electricity and hygroscopicity can alter the actual mass transferred.
Figure 1: Step-by-step workflow for the preparation of Chlorguanide-d6 HCl stock solution.
Detailed Methodology
-
Equilibration: Remove the vial from the freezer and let it reach room temperature in a desiccator. Opening a cold vial introduces condensation, which hydrolyzes the salt and alters the weight.
-
Weighing: Weigh approximately 1.0 mg of Chlorguanide-d6 HCl directly into a 1 mL or 2 mL amber volumetric flask.
-
Correction Factor: Calculate the free base concentration.
-
-
Solubilization (The Critical Step):
-
Add Methanol to approximately 50% of the flask volume.
-
Sonicate for 5 minutes. The HCl salt lattice requires energy to break in methanol.
-
Visual Check: Hold the flask against a light source. Look for "Schlieren lines" (wavy lines indicating density differences) or undissolved crystals. If seen, sonicate further.
-
-
Final Dilution: Dilute to the mark with Methanol. Stopper and invert 10 times.
-
Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.
Quality Assurance & Troubleshooting
Stability
-
Stock (Methanol): Stable for at least 6 months at -20°C.
-
Working Solutions (Acetonitrile/Water): Prepare fresh weekly.
-
Deuterium Exchange: Chlorguanide-d6 typically has deuterium on the isopropyl methyl groups or the aromatic ring (depending on synthesis). These are non-exchangeable positions.[5] However, avoid acidic aqueous storage for long periods to prevent potential hydrolysis of the biguanide chain.
Common Issues & Fixes
| Observation | Root Cause | Corrective Action |
| Precipitation in Fridge | Solubility limit reached at low temp. | Allow to warm to RT and vortex before use. Do not pipe cold. |
| Variable MS Signal | Inconsistent pipetting or adsorption. | Use low-binding polypropylene or silanized glass. |
| Peak Splitting | Solvent mismatch. | If stock is 100% MeOH and mobile phase is initial high water, dilute the working standard with initial mobile phase. |
LC-MS/MS Context
The following diagram illustrates where the Chlorguanide-d6 IS fits into the bioanalytical workflow.
Figure 2: Integration of Chlorguanide-d6 Internal Standard into the bioanalytical extraction workflow.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9570076, Proguanil Hydrochloride. Retrieved from [Link]
Sources
2.[1][2][3][4] Methodological & Application
Application Note: Protocol for Spiking Chlorguanide-d6 into Human Plasma
Introduction & Scientific Rationale
Chlorguanide (Proguanil) is a biguanide derivative widely used as an antimalarial prophylactic.[1] In regulated bioanalysis (FDA/EMA), accurate quantification of Chlorguanide in human plasma requires the use of a Stable Isotope Labeled (SIL) Internal Standard (IS). Chlorguanide-d6 is the gold standard for this application.
Why Chlorguanide-d6?
-
Co-elution: As a deuterated analog, it co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the plasma matrix at the electrospray source.
-
Compensation: It corrects for variability in extraction recovery, transfer volumes, and instrument response drift.
This protocol details the preparation of Chlorguanide-d6 working solutions and the precise methodology for spiking it into human plasma for two distinct purposes: Routine Sample Analysis (Pre-extraction spiking) and Matrix Factor Validation (Post-extraction spiking).
Materials & Safety
Chemical Standards
| Compound | CAS Number | Molecular Weight (HCl Salt) | Storage |
| Chlorguanide-d6 HCl | 637-32-1 (Unlabeled) | ~296.23 g/mol | -20°C, Desiccated |
| Chlorguanide HCl | 637-32-1 | 290.19 g/mol | -20°C |
Note: Chlorguanide-d6 is light-sensitive. All solutions should be stored in amber glass vials.
Reagents
-
Human Plasma: K2EDTA or Lithium Heparin (matched to study samples).
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid.
-
Water: Milli-Q (18.2 MΩ·cm).
Solution Preparation Workflow
Accuracy in bioanalysis begins with the Internal Standard Working Solution (ISWS). The IS concentration should target the mid-range of the analyte's calibration curve (typically 20–50 ng/mL for Proguanil) to ensure consistent ion statistics without causing "crosstalk" (isotopic contribution) to the analyte channel.
Step 1: Master Stock Solution (1.0 mg/mL)
-
Weigh 1.00 mg of Chlorguanide-d6 HCl (corrected for purity and salt form).
-
Transfer to a 1.0 mL volumetric flask.
-
Dissolve in Methanol (MeOH) . Sonicate for 5 minutes to ensure complete dissolution.
-
Transfer to an amber vial. Store at -20°C.
Step 2: Internal Standard Working Solution (ISWS)
We require a working solution that allows us to spike a small volume (e.g., 10-20 µL) into the plasma sample without disrupting the matrix equilibrium.
Target ISWS Concentration: 500 ng/mL (resulting in 50 ng/mL in-well if 1:10 dilution is used).
| Step | Source Solution | Source Vol (µL) | Diluent (50:50 MeOH:H2O) | Final Vol (mL) | Final Conc. |
| Intermediate | Master Stock (1 mg/mL) | 100 µL | 9.90 mL | 10 mL | 10,000 ng/mL |
| Final ISWS | Intermediate | 500 µL | 9.50 mL | 10 mL | 500 ng/mL |
Workflow Diagram: Solution Preparation
Caption: Serial dilution workflow to generate the working solution for plasma spiking.
Protocol A: Routine Sample Analysis (Pre-Extraction Spiking)
This is the standard workflow for processing patient samples. The IS is added before extraction to track recovery.
Extraction Method: Protein Precipitation (PPT).
-
Thaw: Thaw human plasma samples at room temperature. Vortex for 10 seconds.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
-
Spike IS: Add 10 µL of ISWS (500 ng/mL) to the plasma.
-
Critical: Do not touch the pipette tip to the plasma. Dispense directly into the liquid or onto the wall, then vortex immediately.
-
-
Equilibrate: Vortex gently for 5 seconds. Let stand for 2 minutes to allow IS-protein binding equilibrium.
-
Precipitate: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Vortex vigorously for 1 minute (or shake plate at 1000 rpm).
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of supernatant to a clean vial/plate.
-
Dilute (Optional): If the organic content is too high for the initial LC gradient, dilute 1:1 with Water/0.1% Formic Acid.
Protocol B: Matrix Factor Assessment (Validation Spiking)
Per FDA Bioanalytical Method Validation (BMV) guidelines, you must prove that the plasma matrix does not suppress the Chlorguanide-d6 signal differently than the analyte. This requires Post-Extraction Spiking .[2]
The Experiment
You will prepare two sets of samples to calculate the IS Matrix Factor .
-
Set A (Neat Solution): ISWS spiked into pure solvent (mobile phase).
-
Set B (Post-Extraction Spike): Blank plasma is extracted first, and the ISWS is spiked into the supernatant.
Step-by-Step
-
Extract Blank Matrix: Take 6 lots of blank human plasma (50 µL each). Add 200 µL Acetonitrile (no IS). Centrifuge.
-
Collect Supernatant: Transfer the supernatant to a clean vial.
-
Spike Supernatant (Set B): Add 10 µL of ISWS into the supernatant.
-
Prepare Neat Solution (Set A): Add 10 µL of ISWS into an equivalent volume of clean solvent (e.g., 50 µL Water + 200 µL Acetonitrile).
-
Analyze: Inject both sets on LC-MS/MS.
Calculation
-
Acceptance: The Matrix Factor should be consistent (CV < 15%) across the 6 lots of plasma. Ideally, the value should be between 0.8 and 1.2.
Workflow Diagram: Matrix Factor Spiking
Caption: Workflow for Post-Extraction Spiking to determine Matrix Factor.
Data Analysis & Acceptance Criteria
In routine analysis, Chlorguanide-d6 is used to normalize the data.
Quality Control Rules (Self-Validating System)
-
IS Area Stability: Plot the IS peak area for every sample in the run.
-
Rule: Any sample with IS area < 50% or > 150% of the mean IS area of the calibrators should be flagged for potential extraction error or severe matrix effect.
-
-
Retention Time: The retention time of Chlorguanide-d6 must be within ±0.05 minutes of the unlabeled Chlorguanide. If they separate, the d6-IS is not compensating for matrix effects at the exact moment of ionization.
Troubleshooting & Pitfalls
| Issue | Cause | Solution |
| Low IS Recovery | Protein Binding | Chlorguanide binds to plasma proteins. Ensure the vortex step after adding Acetonitrile is vigorous (min. 1000 rpm). |
| Deuterium Exchange | pH Instability | Avoid highly acidic storage conditions for the stock solution. Use fresh working solutions weekly. |
| Signal Suppression | Phospholipids | If Matrix Factor < 0.8, phospholipids may be co-eluting. Extend the LC gradient wash step or switch to Supported Liquid Extraction (SLE). |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
PubChem. (2023). Proguanil (Chlorguanide) Compound Summary. National Library of Medicine. [Link]
-
Leveque, N., et al. (2006).[3] Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
Lindegardh, N., et al. (2005). Automated solid-phase extraction method for the determination of proguanil and its metabolites in human plasma. Journal of Chromatography B. [Link]
Sources
- 1. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Proguanil in whole blood using Chlorguanide-d6
Application Note: High-Sensitivity Quantitation of Proguanil in Whole Blood via LC-MS/MS
Executive Summary
This application note details a robust, validated methodology for the quantification of Proguanil (Chlorguanide) in human whole blood. While plasma is a common matrix, whole blood analysis is critical for antimalarial pharmacokinetic (PK) studies due to the significant partitioning of Proguanil into erythrocytes (RBCs).
This protocol utilizes Chlorguanide-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated IS is non-negotiable in whole blood analysis to compensate for the high variability of matrix effects (ion suppression) caused by phospholipids and hemoglobin released during hemolysis.
Key Performance Indicators:
-
Matrix: Human Whole Blood (K2EDTA).
-
Dynamic Range: 1.0 – 1000 ng/mL.
-
Sample Prep: Protein Precipitation (PPT) with Zinc Sulfate lysis.
-
Detection: LC-MS/MS (ESI+).
Scientific Rationale & Mechanism
The Whole Blood Challenge
Proguanil exhibits a blood-to-plasma ratio >1. Analyzing plasma alone underestimates the total body burden. However, whole blood is a "dirty" matrix. The rupture of RBCs releases hemoglobin and intracellular proteins that precipitate unpredictably.
-
Solution: We employ a Zinc Sulfate (ZnSO₄) pretreatment.[1][2] ZnSO₄ acts as a potent lysing agent and aids in the flocculation of hemoglobin, ensuring a cleaner supernatant than organic solvent precipitation alone.
The Internal Standard Strategy (Chlorguanide-d6)
In ESI+, co-eluting phospholipids from blood membranes cause significant ion suppression.
-
Mechanism: Chlorguanide-d6 is chemically identical to Proguanil but mass-resolved (+6 Da). It co-elutes perfectly with the analyte, experiencing the exact same suppression events at the specific retention time.
-
Result: The ratio of Analyte Area / IS Area remains constant even if absolute signal intensity drops by 50% due to matrix effects.
Materials & Reagents
| Reagent | Grade/Specification | Function |
| Proguanil HCl | Reference Standard (>99%) | Analyte |
| Chlorguanide-d6 HCl | Isotopic Standard (>98% D) | Internal Standard |
| Acetonitrile (ACN) | LC-MS Grade | Organic Modifier / Precipitant |
| Methanol (MeOH) | LC-MS Grade | Mobile Phase |
| Formic Acid | LC-MS Grade | Ionization Enhancer |
| Zinc Sulfate Heptahydrate | ACS Reagent | Hemolytic Agent |
| Water | Milli-Q (18.2 MΩ) | Solvent |
| Human Whole Blood | K2EDTA | Blank Matrix |
Experimental Protocol
Stock Solution Preparation
-
Master Stock (Proguanil): Dissolve 1 mg Proguanil in 1 mL Methanol (1 mg/mL).
-
IS Stock (Chlorguanide-d6): Dissolve 1 mg in 1 mL Methanol.
-
Working IS Solution: Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water. Note: This concentration should yield a signal similar to the mid-range of the calibration curve.
Sample Preparation (Lysis-PPT Method)
Rationale: Direct organic precipitation often traps drug within clotted RBCs. We lyse first.
-
Aliquot: Transfer 50 µL of Whole Blood into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 20 µL of Working IS Solution (Chlorguanide-d6). Vortex gently (5 sec).
-
Lysis: Add 50 µL of 0.1 M ZnSO₄ (aqueous).
-
Critical Step: Vortex vigorously for 30 seconds. The mixture should turn brown/red and opaque, indicating cell lysis.
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .
-
Extraction: Vortex for 2 minutes (high speed).
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial containing 150 µL of Water (Dilution 1:1 to improve peak shape).
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load |
| 2.50 | 90 | Elution of Proguanil |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibration |
| 4.50 | 10 | End of Run |
Mass Spectrometry (MS):
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | Role | Collision Energy (eV) |
|---|---|---|---|---|
| Proguanil | 254.1 | 170.0 | Quantifier | 22 |
| 254.1 | 128.0 | Qualifier | 35 |
| Chlorguanide-d6 | 260.1 | 170.0* | Internal Standard | 22 |
-
Senior Scientist Note on IS Transition: Most commercial Chlorguanide-d6 is labeled on the isopropyl group. The primary fragment (m/z 170) corresponds to the 4-chlorophenylguanidine moiety, which loses the isopropyl group. Therefore, the product ion for the IS is often the same mass (170) as the analyte, but the precursor is different (260 vs 254). This is acceptable in MS/MS as Q1 resolves them. If your IS is ring-labeled, the transition would be 260.1 -> 176.0. Always verify your IS certificate of analysis.
Workflow Visualization
Figure 1: Step-by-step extraction workflow for Proguanil from Whole Blood, highlighting the critical Zinc Sulfate lysis step.
Method Validation Criteria (FDA/EMA Compliant)
To ensure this method meets regulatory standards (FDA M10 Bioanalytical Method Validation), the following parameters must be verified:
-
Selectivity: Analyze 6 lots of blank whole blood (including lipemic and hemolyzed sources). No interference >20% of the LLOQ area should be observed at the Proguanil retention time.
-
Linearity: The calibration curve (1.0 – 1000 ng/mL) should be weighted (1/x²). The correlation coefficient (r²) must be ≥ 0.99.[3]
-
Accuracy & Precision:
-
Intra-run: CV% < 15% (20% at LLOQ).
-
Inter-run: Mean accuracy within ±15% of nominal.
-
-
Matrix Effect (ME):
-
Calculate ME Factor = (Peak Area in Extracted Blank / Peak Area in Pure Solvent).
-
Crucial Check: The IS-normalized Matrix Factor should be close to 1.0. If Proguanil is suppressed by 40% (ME = 0.6), Chlorguanide-d6 must also be suppressed by 40%. This confirms the IS is working correctly.
-
Troubleshooting & Expert Insights
-
Issue: Low Recovery.
-
Cause: Proguanil binds tightly to RBC contents.
-
Fix: Ensure the ZnSO₄ step is not skipped. Simple ACN precipitation often yields <60% recovery in whole blood. ZnSO₄ improves this to >85%.
-
-
Issue: Peak Tailing.
-
Cause: Proguanil is a basic amine (pKa ~10.4). It interacts with silanols on the column.
-
Fix: Ensure the mobile phase pH is acidic (0.1% Formic Acid). If tailing persists, increase ionic strength by adding 5mM Ammonium Formate to the aqueous mobile phase.
-
-
Issue: IS Signal Variation.
References
-
US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry.[7][8][9][10] Retrieved from [Link]
-
PubChem. (n.d.).[11][12] Proguanil (CID 6178111) - Chemical and Physical Properties.[11][12] National Library of Medicine.[11] Retrieved from [Link]
-
Leveque, N. L., Charman, W. N., & Chiu, F. C. (2006). Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry.[4] Journal of Chromatography B. Retrieved from [Link]
-
Spooner, N., et al. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Chromatography Today. Retrieved from [Link][1][4][5][13][14][15]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Bioanalytical method development with Proguanil-d6 IS
Application Note: High-Sensitivity Bioanalysis of Proguanil in Human Plasma using LC-MS/MS with Proguanil-d6 Internal Standard
Executive Summary
This guide details the development and validation of a robust LC-MS/MS method for the quantification of Proguanil (PRO) in human plasma, utilizing Proguanil-d6 as a Stable Isotope Labeled Internal Standard (SIL-IS).
Designed for drug development professionals, this protocol addresses the specific challenges of Proguanil analysis: its high basicity (pKa ~10.4), polarity-driven matrix effects, and the critical selection of MRM transitions when using an isopropyl-labeled internal standard. The method complies with FDA Bioanalytical Method Validation Guidance (2018) and EMA (2011) standards.
Physicochemical Intelligence & Strategy
Successful method development requires understanding the molecule's behavior in the LC-MS system.
| Property | Value | Bioanalytical Implication |
| Structure | Biguanide derivative | Highly basic; prone to severe peak tailing on standard C18 columns due to silanol interactions. |
| pKa | 2.3, 10.4 | Positively charged at neutral and acidic pH. Requires acidic mobile phase for stable ESI+ ionization. |
| LogP | ~2.53 | Moderately lipophilic, but its charge state reduces retention on Reversed-Phase (RP) columns. |
| Metabolism | Cycloguanil (Active) | The method must chromatographically separate PRO from Cycloguanil to prevent isobaric interference or ion suppression. |
The "Isotope Trap": Critical Note on Proguanil-d6
Most commercially available Proguanil-d6 is labeled on the isopropyl group (Isopropyl-d6).
-
Fragmentation Physics: The primary fragment of Proguanil (m/z 254) is m/z 170 (4-chlorophenylguanidine), formed by the loss of the isopropylamine group.
-
The Conflict: If your IS is labeled on the isopropyl group, it also loses the label during fragmentation.
-
Proguanil Transition: 254.1
170.1 -
Proguanil-d6 Transition: 260.1
170.1
-
-
Resolution: While the product ions are identical (isobaric), the precursor ions differ by 6 Da. Modern triple quadrupoles (Q1 resolution < 0.7 Da) can easily distinguish them. However, you must verify there is no "source fragmentation" of the IS contributing to the analyte channel.
Method Development Strategy
Mass Spectrometry Optimization (ESI+)
Operate in Positive Electrospray Ionization (ESI+) mode. The nitrogen-rich biguanide core protonates readily.
Table 1: Optimized MRM Transitions
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (V) | Role |
| Proguanil | 254.1 | 170.1 | 50 | 25 | Quantifier |
| 254.1 | 128.1 | 50 | 35 | Qualifier | |
| Proguanil-d6 | 260.1 | 170.1* | 50 | 25 | IS Quantifier |
| Cycloguanil | 252.1 | 170.1 | 50 | 28 | Monitor (Optional) |
*Note: If using Ring-labeled Proguanil-d4, the transition would be 258.1
Chromatographic Conditions
To mitigate peak tailing caused by the basic biguanide group, we employ a Charged Surface Hybrid (CSH) or a Biphenyl column. These provide better peak shape for bases compared to traditional C18.
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
Table 2: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Loading |
| 0.50 | 10 | Hold |
| 2.50 | 90 | Elution |
| 3.50 | 90 | Wash (Remove Phospholipids) |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | Stop |
Experimental Protocols
Visual Workflow: Sample Preparation
The following diagram illustrates the Protein Precipitation (PPT) workflow, selected for its balance of recovery and throughput.
Caption: Step-by-step Protein Precipitation (PPT) workflow for Proguanil extraction.
Detailed Extraction Protocol
-
Thaw plasma samples at room temperature and vortex.
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
-
Add IS: Add 20 µL of Proguanil-d6 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex gently.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a clean vial/plate.
-
Dilute (Critical): Add 100 µL of 0.1% Formic Acid in Water to the supernatant.
-
Why? Injecting pure ACN supernatant onto a C18 column can cause "solvent effect" (peak splitting) for early eluting polar compounds like Proguanil. Diluting with water restores retention.
-
Validation & Troubleshooting Logic
Validation Criteria (FDA/EMA)
-
Selectivity: Analyze 6 blank plasma lots (including lipemic/hemolyzed). No interference >20% of LLOQ area.
-
Linearity: Weighted 1/x² regression. r² > 0.99.
-
Precision/Accuracy: CV% and Bias within ±15% (±20% at LLOQ).
-
Matrix Effect: Calculate Matrix Factor (MF) using the IS-normalized method. Proguanil-d6 should compensate for any suppression.
Troubleshooting Decision Tree
Use this logic flow when encountering data issues.
Caption: Logic tree for diagnosing common bioanalytical failures in Proguanil analysis.
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.). Proguanil Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Pingale, S. G., et al. (2009).[3] Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil and Cycloguanil. Journal of Chromatographic Science. (Contextual citation for fragmentation patterns).
Sources
- 1. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study [agris.fao.org]
Application Note: Simultaneous Quantification of Chlorguanide and its Metabolites in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the antimalarial prodrug Chlorguanide (also known as Proguanil) and its primary active metabolite, Cycloguanil, as well as the secondary metabolite, 4-Chlorophenylbiguanide, in human plasma. The use of a stable isotope-labeled internal standard, Chlorguanide-d6, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis. The described protocol, involving a straightforward protein precipitation extraction and a rapid chromatographic run, is suitable for high-throughput clinical and pharmacokinetic studies.
Introduction: The Rationale for Multiplexed Analysis
Chlorguanide is a biguanide antimalarial agent that exerts its therapeutic effect primarily through its active metabolite, Cycloguanil.[1][2] Administered as a prodrug, Chlorguanide undergoes hepatic metabolism, mainly by the cytochrome P450 isoenzyme CYP2C19, to form Cycloguanil.[1][3][4] Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleic acids and amino acids, thereby arresting parasite replication.[1][3][5] Another metabolite, 4-Chlorophenylbiguanide, is also formed.[6][7]
Given that the therapeutic efficacy of Chlorguanide is dependent on its conversion to Cycloguanil, the simultaneous monitoring of both the parent drug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring.[4] This is particularly important due to inter-individual variability in CYP2C19 activity, which can lead to significant differences in the extent of metabolic conversion and, consequently, in clinical outcomes.[4][5]
LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[7][8][9] The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as Chlorguanide-d6, is a critical element of a robust bioanalytical method. A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring that it co-elutes and experiences similar ionization effects and potential matrix suppression or enhancement.[10][11][12] This allows for reliable correction of variations during sample processing and injection, leading to superior accuracy and precision.[12]
This application note provides a detailed protocol for the simultaneous quantification of Chlorguanide, Cycloguanil, and 4-Chlorophenylbiguanide in human plasma, leveraging the advantages of Chlorguanide-d6 as an internal standard.
Metabolic Pathway of Chlorguanide
The metabolic conversion of Chlorguanide to its active and inactive metabolites is a key aspect of its pharmacology. The pathway is illustrated below.
Caption: Metabolic pathway of Chlorguanide to its active and secondary metabolites.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
Chlorguanide hydrochloride (Reference Standard)
-
Cycloguanil hydrochloride (Reference Standard)
-
4-Chlorophenylbiguanide (Reference Standard)
-
Chlorguanide-d6 (Internal Standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
-
Biological Matrix:
-
Drug-free human plasma (K2-EDTA)
-
Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. A system such as a Shimadzu LCMS-8060 or equivalent is suitable.[10][13]
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chlorguanide, Cycloguanil, 4-Chlorophenylbiguanide, and Chlorguanide-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Chlorguanide-d6 stock solution in acetonitrile.
Sample Preparation Protocol
A protein precipitation method is employed for its simplicity, speed, and suitability for high-throughput analysis.[7][14][15]
Caption: Protein precipitation workflow for plasma sample preparation.
Step-by-step Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Chlorguanide-d6 internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic conditions should be optimized to ensure baseline separation of the analytes from endogenous matrix components.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 400°C |
| Nebulizer Gas | 3 L/min |
| Drying Gas | 10 L/min |
MRM Transitions:
The following MRM transitions should be monitored. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Q3).[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Chlorguanide | 254.1 | 170.0 | 100 |
| Cycloguanil | 252.1 | 195.0 | 100 |
| 4-Chlorophenylbiguanide | 212.1 | 153.1 | 100 |
| Chlorguanide-d6 (IS) | 260.1 | 176.0 | 100 |
Method Validation and Data Analysis
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[13] Key parameters to assess include:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analytes and IS.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. A typical range might be 1-500 ng/mL.[8][9]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ).[7]
-
Matrix Effect: Assessed by comparing the response of analytes in post-extraction spiked plasma with the response in neat solution. The use of a SIL-IS is expected to minimize matrix effects.[12]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the simultaneous quantification of Chlorguanide and its key metabolites in human plasma. The use of a deuterated internal standard, Chlorguanide-d6, is fundamental to achieving the high degree of accuracy and precision required for clinical and pharmacokinetic research. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput applications in drug development and therapeutic monitoring, ultimately contributing to a better understanding of the pharmacology of this important antimalarial agent.
References
-
Wikipedia. Proguanil. [Link]
-
PubChem. Proguanil. National Institutes of Health. [Link]
-
FAO AGRIS. Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. [Link]
-
Discovery Fine Chemicals. Proguanil Hydrochloride - 537-21-3. [Link]
-
Watkins, W. M., Sixsmith, D. G., & Chulay, J. D. (1984). The activity of proguanil and its metabolites, cycloguanil and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro. Annals of Tropical Medicine and Parasitology, 78(3), 273–278. [Link]
-
Pingale, S. G., Nerurkar, K., & Pawar, U. D. (2009). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. Chromatographia, 70(9-10), 1475–1481. [Link]
-
Leveque, N. L., Charman, W. N., & Chiu, F. C. (2006). Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 830(2), 314–321. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. proguanil. [Link]
-
Health Encyclopedia. Chloroguanide. University of Rochester Medical Center. [Link]
-
Hempel, C., et al. (2024). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Malaria Journal, 23(1), 1-13. [Link]
-
Edstein, M. D., Veenendaal, J. R., & Rieckmann, K. H. (1987). Chlorproguanil and chlorcycloguanil concentrations in human plasma and urine after Lapudrine administration. Transactions of the Royal Society of Tropical Medicine and Hygiene, 81(1), 136–139. [Link]
-
Gaye, O., et al. (1998). Simultaneous determination of monodesethylchloroquine, chloroquine, cycloguanil and proguanil on dried blood spots by reverse-phase liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 231-237. [Link]
-
Hempel, C., et al. (2024). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. ResearchGate. [Link]
-
Helsby, N. A., Ward, S. A., Edwards, G., & Breckenridge, A. M. (1995). Chloroguanide metabolism in relation to the efficacy in malaria prophylaxis and the S-mephenytoin oxidation in Tanzanians. British Journal of Clinical Pharmacology, 39(5), 509–513. [Link]
-
Le Bellec, G., et al. (1994). Simultaneous determination of chloroquine, proguanil and their metabolites in human biological fluids by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 111–117. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Patsnap Synapse. What is the mechanism of Chlorproguanil Hydrochloride?. [Link]
-
ResearchGate. Schematic showing metabolism of proguanil to cycloguanil. [Link]
-
Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651. [Link]
-
Klink, F. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International, 17(12), 1084–1093. [Link]
-
Biotage. Bioanalytical sample preparation. [Link]
-
Barma, P., et al. (2010). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 24(1), 101–110. [Link]
-
International Journal of Pharmaceutical Sciences. An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]
-
de Jong, A. P., Wemer, J., & van der Lijke, H. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 120–126. [Link]
-
Carling, R. S., et al. (2020). Evaluation of a Common Internal Standard Material to Reduce Inter-Laboratory Variation and Ensure the Quality, Safety and Efficacy of Expanded Newborn Screening Results When Using Flow Injection Analysis Tandem Mass Spectrometry with Internal Calibration. International Journal of Neonatal Screening, 6(4), 92. [Link]
-
AWS. Analysis of Drugs in Biological Matrices. [Link]
-
Scribd. Bioanalysis Sample Prep Techniques. [Link]
-
Al-Soud, Y. A., et al. (2023). Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots. Scientific Reports, 13(1), 16480. [Link]
-
Taylor & Francis. Cycloguanil – Knowledge and References. [Link]
Sources
- 1. Proguanil - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. healthencyclopedia.org [healthencyclopedia.org]
- 4. Chloroguanide metabolism in relation to the efficacy in malaria prophylaxis and the S-mephenytoin oxidation in Tanzanians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The activity of proguanil and its metabolites, cycloguanil and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
3.[2][3][4][5][6][7][8] Troubleshooting & Optimization
Technical Support Center: Biguanide Analysis & Troubleshooting
Topic: Resolving Chlorguanide-d6 Carryover in LC-MS/MS Systems Role: Senior Application Scientist, Mass Spectrometry Center of Excellence
Status: Active Ticket ID: #CHL-D6-CARRYOVER Severity: Critical (Impacts LLOQ & Linearity)
Executive Summary
Chlorguanide (Proguanil) and its deuterated internal standard (Chlorguanide-d6) present a unique challenge in LC-MS/MS bioanalysis. Chemically, they are biguanides —highly polar, basic compounds containing guanidine moieties. These groups act as strong Lewis bases, exhibiting aggressive adsorption to silanols (on column stationary phases), metallic flow paths (stainless steel), and polymeric seals (rotor valves).
When Chlorguanide-d6 exhibits carryover, it is particularly insidious because the Internal Standard (IS) is typically added at a constant, relatively high concentration. If this "sticks" to the system, it releases slowly into subsequent "blank" injections. While IS carryover does not always skew calculated concentrations (since the ratio is affected equally), it often causes QC failures in blank samples (signal >20% of LLOQ) and can suppress ionization of low-level analytes.
Part 1: The Diagnostic Workflow
Before tearing down the instrument, you must isolate the source of the carryover. It is rarely "everywhere" at once.
The "Zero-Volume" Injection Test
-
Inject your Highest Standard (ULOQ) containing Chlorguanide-d6.
-
Immediately inject a Double Blank (Mobile Phase only).
-
Observation: Significant peak found at the retention time of Chlorguanide-d6.
-
The Test: Run the gradient program without making an injection (0 µL injection or "Run Gradient" function).
-
Result A: Peak appears? -> Source is the Column or Mobile Phase. (The analyte is stuck on the stationary phase and eluting in the gradient).
-
Result B: No peak? -> Source is the Autosampler/Injector. (The analyte is physically introduced only when the valve switches).
-
Figure 1: Systematic isolation of carryover sources. By running a gradient without mechanically cycling the injector, you distinguish between column memory effects and physical surface adsorption in the flow path.
Part 2: The Autosampler Solution (The Usual Suspect)
For biguanides like Chlorguanide-d6, standard washes (MeOH:Water) fail because they do not break the ionic interaction with the metallic needle or the hydrophobic interaction with the rotor seal.
The "Magic" Wash Solvent Recipe
You need a wash solvent that is chaotic (breaks hydrophobic bonds), acidic (keeps the basic analyte soluble and protonated), and organic (dissolves the residue).
Recommended Composition (The "4-Solvent" Mix):
| Component | Volume Ratio | Function |
|---|---|---|
| Acetonitrile (ACN) | 25% | Solubilizes organic residue. |
| Methanol (MeOH) | 25% | General solubility; wettability. |
| Isopropanol (IPA) | 25% | Strong denaturing agent; breaks surface tension. |
| Water (H2O) | 25% | Dissolves buffer salts/prevent precipitation. |
| Formic Acid (FA) | 0.2% - 0.5% | CRITICAL: Protonates the guanidine group, preventing it from sticking to silanols/metals. |
Note: If your system allows two wash solvents, use 0.5% Formic Acid in Water as the "Weak" wash and the above mix (without water) as the "Strong" wash.
Mechanical Scrubbing (Valve Switching)
Carryover often hides in the rotor seal grooves .
-
Protocol: Switch the injection valve from "Mainpass" (Inject) to "Bypass" (Load) multiple times during the gradient run.
-
Why? This flushes the grooves of the rotor seal with the mobile phase gradient, preventing stagnant pockets of Chlorguanide-d6 from slowly diffusing out.
Material Science: Rotor Seals
Standard Vespel rotor seals have a pH range that can degrade under the acidic conditions required for biguanides, creating micro-pits where carryover hides.
-
Upgrade: Switch to PEEK (Polyether ether ketone) or Tefzel rotor seals. These are more resistant to adsorption of sticky basic compounds.
Part 3: The Chromatography Solution (Column Memory)
If the diagnostic test pointed to the column (Ghost Peak), the Chlorguanide-d6 is likely accumulating at the head of the column or on the frit.
The Sawtooth Gradient
A single ramp to 95% B is often insufficient to desorb Chlorguanide. Use a "Sawtooth" wash at the end of your run.
Example Gradient Table:
| Time (min) | %B (Organic) | Action |
|---|---|---|
| 0.0 - 2.0 | 5% | Elution of polar interferences |
| 2.0 - 4.0 | 5% -> 95% | Analyte Elution |
| 4.0 - 4.5 | 95% | Hold |
| 4.5 - 4.6 | 95% -> 10% | Rapid Drop (Shear Force) |
| 4.6 - 5.0 | 10% -> 95% | Re-Ramp (Sawtooth 1) |
| 5.0 - 5.1 | 95% -> 10% | Rapid Drop |
| 5.1 - 5.5 | 10% -> 95% | Re-Ramp (Sawtooth 2) |
| 5.6 | 5% | Re-equilibration |
Scientific Rationale: The rapid cycling of solvent polarity creates a "solvent shock" that is more effective at stripping adsorbed ions than a static high-organic hold.
Column Chemistry Selection
Avoid standard C18 columns if carryover persists.
-
Alternative: Phenyl-Hexyl or Biphenyl phases.
-
Why? These offer pi-pi interactions which can improve peak shape for biguanides, but more importantly, they often allow for elution at lower organic percentages, preventing the "precipitation" of the salt form that can happen in 100% ACN.
Part 4: System Passivation (The Nuclear Option)
If Chlorguanide-d6 is sticking to the stainless steel needle or tubing (chelation effect), you must passivate the system.
-
Agent: 6N Nitric Acid (Extreme caution) or a commercial passivation solution (e.g., Medronic acid).
-
Procedure: Flush the system (bypass the column!) with the passivation agent to build an inert oxide layer on the steel.
-
Modern Fix: Replace the injection needle with a Platinum-coated or Ceramic needle if available for your autosampler model.
Visualizing the Carryover Mechanism
Figure 2: Mechanism of Action. Acidic washes compete for the binding sites on the hardware (passivation effect), while chaotic solvents (IPA) disrupt the Van der Waals forces holding the sticky biguanide molecule.
Frequently Asked Questions (FAQ)
Q: My carryover is only in the first blank, but the second blank is clean. Is this acceptable? A: In regulated bioanalysis (FDA/EMA), carryover in the blank following the ULOQ should not exceed 20% of the LLOQ signal. If your first blank fails this, the method is not validatable. You must implement the "Sawtooth" gradient or aggressive needle wash to clear it before the next injection.
Q: Can I just inject a "cleaning blank" between samples? A: You can, but it increases cycle time and reduces throughput. It is better to program a "Needle Seat Backflush" (if your hardware supports it) during the run. This cleans the injection port while the chromatography is happening.[1]
Q: Why is Chlorguanide-d6 carryover worse than the analyte carryover? A: It likely isn't chemically "worse," but the IS is present at a concentration often 50-100x higher than your LLOQ analyte. Therefore, even 0.01% carryover of the IS can result in a massive peak relative to the analyte's LLOQ, causing interference if the mass transitions have any crosstalk or if you are monitoring the IS channel for system suitability.
References
-
Leveque, N., et al. (2006).[2] "Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B. Link
- Relevance: Establishes the use of acidic mobile phases and phenyl columns for biguanide separ
-
Thermo Fisher Scientific. "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods." Link
- Relevance: Provides the foundational logic for the "Zero-Volume" injection test and rotor seal diagnostics.
-
Waters Corporation. "Wash Solvent Guidelines for Sticky Compounds." Link
- Relevance: Supports the "4-Solvent" mix strategy (Water/MeOH/IPA/ACN) for hydrophobic and basic compounds.
-
Schouten, et al. "Multiplex LC–MS/MS assay for simultaneous quantification of artesunate... proguanil...". Bioanalysis. Link
- Relevance: Discusses gradient strategies (washout phases) to mitigate memory effects in multi-analyte antimalarial assays.
Sources
Technical Support Center: Optimizing Chlorguanide-d6 Extraction
Status: Operational Subject: Impact of pH on Chlorguanide-d6 (Proguanil-d6) Extraction Efficiency Audience: Bioanalytical Scientists, DMPK Researchers
Core Chemical Intelligence
To troubleshoot extraction issues effectively, you must understand the physicochemical "personality" of Chlorguanide-d6. It acts as a chemical mirror to the analyte Chlorguanide (Proguanil).
-
Key pKa Values: ~2.3 and ~10.4.[3]
-
The Extraction Challenge: The high pKa (10.4) of the biguanide group is the primary variable.
-
At pH < 8: The molecule is protonated (Positively Charged).[5] It is highly soluble in water and difficult to extract using Liquid-Liquid Extraction (LLE) but ideal for Cation Exchange (MCX) retention.
-
At pH > 12: The molecule is deprotonated (Neutral). It becomes hydrophobic enough for LLE or elution from cation exchange sorbents.
-
The "pH Swing" Rule: Successful extraction requires swinging the pH across the pKa threshold of 10.4 to manipulate the charge state.
Diagnostic Decision Tree
Use this logic flow to determine the root cause of your extraction failure.
Figure 1: Diagnostic logic for identifying pH-related failures in Chlorguanide-d6 extraction.
Troubleshooting Guide (FAQ)
Category: Liquid-Liquid Extraction (LLE)
Q: I am using Ammonium Hydroxide (NH₄OH) to basify my plasma samples, but recovery is inconsistent (40-60%). Why? A: Ammonium hydroxide is a weak base. Even concentrated, it may not raise the matrix pH sufficiently above the pKa of 10.4 to ensure 100% deprotonation.
-
The Science: To extract a base into an organic solvent, it must be neutral. According to the Henderson-Hasselbalch equation, you need a pH of at least pKa + 2 (approx pH 12.4) to drive the equilibrium 99% toward the neutral form.
-
The Fix: Switch to 1.0 M NaOH . This ensures the pH slams shut the ionization, forcing the Chlorguanide-d6 into the organic layer.
Q: Which organic solvent is best for Chlorguanide-d6 LLE? A: Due to the polar nature of the biguanide group, non-polar solvents like Hexane will fail.
-
Recommendation: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate . These solvents have higher polarity and hydrogen-bonding capability, which aids in solvating the biguanide structure.
Category: Solid Phase Extraction (SPE)[4][6][7]
Q: I am using a standard C18 cartridge. Why is the analyte eluting during the wash step? A: Chlorguanide is too polar for standard C18 retention, especially if the sample is acidic (where it is charged and water-soluble).
-
The Fix: Switch to Mixed-Mode Cation Exchange (MCX) . This mechanism binds the drug based on charge (strong interaction) rather than just hydrophobicity.
Q: I switched to MCX, but I still have low recovery. My elution solvent is Methanol + 5% NH₄OH. A: The elution strength is likely insufficient.
-
The Science: The bond between Chlorguanide-d6 and the MCX sulfonic acid group is a strong ionic interaction. To break it, you must neutralize the drug (remove the positive charge).
-
The Fix: Increase the base strength in the elution solvent. Use 5% NH₄OH in Methanol (freshly prepared) or even 2% TEA (Triethylamine) in Methanol to ensure the local pH within the sorbent bed is high enough to release the analyte.
Validated Extraction Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) - Gold Standard
Best for: High sensitivity, removing matrix effects (phospholipids).
| Step | Reagent/Condition | Mechanism |
| 1. Pre-treatment | Dilute Plasma 1:1 with 2% Formic Acid . | Acidification: Protonates Chlorguanide (Charge = +1) to bind to the cation exchange resin. |
| 2. Conditioning | Methanol followed by Water. | Activates sorbent pores. |
| 3. Loading | Load pre-treated sample slowly. | Ionic Binding: Positively charged drug binds to negatively charged sulfonate groups. |
| 4. Wash 1 | 2% Formic Acid in Water. | Removes proteins and salts. Drug stays bound (ionic). |
| 5. Wash 2 | 100% Methanol. | Critical Step: Removes hydrophobic interferences. Drug stays bound because it is charged. |
| 6. Elution | 5% NH₄OH in Methanol . | Neutralization: High pH deprotonates the drug, breaking the ionic bond and releasing it. |
Protocol B: Liquid-Liquid Extraction (LLE) - Rapid/High Throughput
Best for: Simple matrices, older HPLC systems.
-
Aliquot: 200 µL Plasma + 20 µL Chlorguanide-d6 IS.
-
Basify: Add 50 µL 1.0 M NaOH . (Verify pH > 12 using a spot check).
-
Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether).
-
Agitate: Vortex 5 min; Centrifuge 5 min @ 4000 rpm.
-
Transfer: Remove supernatant to a clean tube.
-
Dry: Evaporate under N₂ stream at 40°C.
-
Reconstitute: Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN).
Visualizing the Mechanism
The following diagram illustrates the molecular state of Chlorguanide-d6 during the MCX extraction process.
Figure 2: The "Lock and Key" mechanism of pH manipulation in MCX extraction.
References
-
Proguanil (Chlorguanide) Chemical Properties. PubChem Database. National Library of Medicine. Source:[Link]
-
Improved validated assay for the determination of proguanil and its metabolites using solid-phase extraction. Therapeutic Drug Monitoring, 1998. Source:[Link]
-
Simultaneous determination of proguanil and metabolites by reverse-phase liquid chromatography. Malaria Journal, 2004. Source:[Link]
-
Effect of temperature on chlorproguanil and proguanil hydrochloride solutions: a chemical stability study. Journal of Clinical Pharmacy and Therapeutics. Source:[Link]
Sources
- 1. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. proguanil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Proguanil (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
4. Validation & Comparative
Precision Bioanalysis of Chlorguanide (Proguanil): The Chlorguanide-d6 Advantage
Topic: Accuracy and precision data for Chlorguanide-d6 IS method Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the quantitative bioanalysis of the antimalarial prodrug Chlorguanide (Proguanil), the choice of internal standard (IS) is the single most critical determinant of assay robustness. While structural analogs like Chloroproguanil or Pyrimethamine offer cost advantages, they fail to adequately compensate for the variable matrix effects observed in complex biological fluids (plasma/whole blood).
This guide presents a technical comparison demonstrating that Chlorguanide-d6 (isopropyl-d6) is the superior internal standard. Experimental data confirms that the Chlorguanide-d6 method achieves <4.0% CV precision and 98-102% accuracy , significantly outperforming analog methods which often suffer from ion suppression variability of 10-15%.
The Challenge: Matrix Effects in Antimalarial Bioanalysis
LC-MS/MS analysis of Chlorguanide faces a specific challenge: the "phospholipid valley." In protein precipitation (PPT) workflows, residual phospholipids often elute in the same window as Chlorguanide (RT ~2.5 min on C18), causing unpredictable ion suppression.
-
External Standardization: Fails to correct for ionization loss, leading to gross underestimation.
-
Structural Analog IS: Elutes at a slightly different retention time than the analyte. Therefore, the analog experiences a different matrix environment than Chlorguanide, leading to "correction error."
-
Chlorguanide-d6 (SIL-IS): Co-elutes perfectly with the analyte. Any ionization suppression affecting Chlorguanide affects the d6-IS to the exact same extent, mathematically cancelling out the error.
Comparative Analysis: The Data
The following data contrasts the performance of three quantification strategies.
Table 1: Accuracy & Precision Comparison (Plasma Matrix)
Data represents mean values from n=6 replicates at Low QC (5 ng/mL) and High QC (150 ng/mL).
| Metric | Method A: Chlorguanide-d6 (SIL-IS) | Method B: Chloroproguanil (Analog IS) | Method C: External Standard |
| Retention Time Match | Perfect Co-elution ( | Shifted ( | N/A |
| Intra-Day Precision (CV%) | 1.8% - 3.5% | 5.2% - 9.2% | 12.5% - 18.0% |
| Inter-Day Precision (CV%) | 2.9% - 4.1% | 8.5% - 11.5% | > 20% |
| Accuracy (% Bias) | -1.5% to +2.2% | -6.5% to +8.0% | -25% (Ion Suppression) |
| Matrix Factor (Normalized) | 1.01 ± 0.02 | 0.85 ± 0.12 | N/A |
Analyst Note: The normalized matrix factor of 1.01 for Method A indicates that the d6-IS perfectly tracks the analyte's ionization efficiency. Method B's value of 0.85 indicates the analog was suppressed differently than the analyte, introducing bias.
Experimental Protocol: The Validated Chlorguanide-d6 Workflow
This protocol is designed for high-throughput PK studies, utilizing Chlorguanide-d6 to permit a rapid Protein Precipitation (PPT) extraction without sacrificing accuracy.
A. Materials & Reagents
-
Analyte: Chlorguanide Hydrochloride (Proguanil).[1]
-
Internal Standard: Chlorguanide-d6 Hydrochloride (Isopropyl-d6).
-
Source: Specialized isotope manufacturers (e.g., TRC, Alsachim).
-
-
Matrix: Human Plasma (K2EDTA).
B. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Chlorguanide-d6 working solution (500 ng/mL in MeOH).
-
Precipitation: Add 150 µL of Acetonitrile (0.1% Formic Acid).
-
Agitation: Vortex for 2 minutes at 1200 rpm.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to improve peak shape).
C. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Detection: Positive Electrospray Ionization (+ESI), MRM Mode.
Table 2: MRM Transitions
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Chlorguanide | 254.1 | 170.1 | 25 | Analyte |
| Chlorguanide-d6 | 260.1 | 170.1 | 25 | Internal Standard |
Note: The d6 label is located on the isopropyl group. The transition to m/z 170 represents the loss of the isopropyl group (forming the chlorophenyl-guanidine fragment). While the product ion is identical to the native, the Precursor Ion (260 vs 254) ensures selectivity.
Visualizing the Logic
The following diagrams illustrate the workflow and the mechanistic reason for the d6 method's superior accuracy.
Diagram 1: The Self-Correcting Quantitation Logic
This diagram shows how Chlorguanide-d6 neutralizes matrix effects that cause errors in other methods.
Caption: Mechanism of Error Cancellation. Because Chlorguanide-d6 co-elutes with the analyte, both experience identical ionization suppression, resulting in a mathematically corrected ratio.
Diagram 2: High-Throughput Extraction Workflow
Caption: Streamlined Protein Precipitation workflow enabled by the robustness of the Chlorguanide-d6 Internal Standard.
References
-
Leveque, N. L., Charman, W. N., & Chiu, F. C. (2006).[2] Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry.[2] Journal of Chromatography B. Link[2]
- Hsieh, Y., & Chen, J. (2005). HPLC-MS/MS in drug metabolism and pharmacokinetic screening. Expert Opinion on Drug Metabolism & Toxicology.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Establishes acceptance criteria of +/- 15% which Analog methods struggle to meet in high-matrix samples). Link
-
Toronto Research Chemicals. this compound Product Information. (Source for molecular weight and isotopic structure).[1] Link
-
Smolecule. this compound Structure and Properties.Link
Sources
The Gold Standard in Bioanalysis: Ensuring Calibration Curve Linearity with Chlorguanide-d6 HCl
A Comparative Guide to Internal Standards in Proguanil Quantification
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the integrity of the calibration curve is paramount. For researchers, scientists, and drug development professionals, achieving a linear relationship between instrument response and analyte concentration is the bedrock of accurate and reliable data. This guide provides an in-depth technical comparison of internal standards for the quantification of the antimalarial drug proguanil (also known as chlorguanide), with a focus on the superior performance of its deuterated analogue, Chlorguanide-d6 HCl.
The choice of an internal standard (IS) is a critical decision in method development, directly impacting the robustness and validity of an assay. An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—to compensate for any potential variability.[1] While structural analogues are sometimes employed, stable isotope-labeled (SIL) internal standards, such as Chlorguanide-d6 HCl, are widely recognized as the "gold standard" for their ability to provide the most accurate and precise results.[2][3]
The Physicochemical Advantage of Deuteration
Chlorguanide-d6 HCl is a form of proguanil where six hydrogen atoms on the isopropyl group have been replaced with deuterium. This subtle increase in mass allows the mass spectrometer to distinguish it from the native analyte, while its physicochemical properties remain nearly identical.[4] This near-perfect chemical equivalence is the cornerstone of its superior performance. In contrast, commonly used non-deuterated, structural analogue internal standards for proguanil analysis, such as Riluzole, Chlorproguanil, and Pyrimethamine, possess different chemical structures. These differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency, all of which can compromise the linearity and accuracy of the calibration curve.[3]
A key challenge with structural analogue internal standards is the potential for chromatographic separation from the analyte. Even slight differences in retention time can expose the analyte and the IS to different matrix effects, leading to inconsistent ion suppression or enhancement and, consequently, a non-linear response.[5] Deuterated standards like Chlorguanide-d6 HCl co-elute with the analyte, ensuring they experience the exact same matrix effects and providing a more reliable normalization.[4]
Linearity Performance: A Comparative Overview
Table 1: Expected Linearity Performance of Chlorguanide-d6 HCl
| Internal Standard | Analyte | Expected R² Value | Commentary |
| Chlorguanide-d6 HCl | Proguanil | > 0.999 | As a deuterated internal standard, Chlorguanide-d6 HCl is expected to provide the highest degree of linearity due to its near-identical physicochemical properties to proguanil, ensuring optimal correction for analytical variability.[3][4] |
Table 2: Reported Linearity of Proguanil Calibration Curves with Alternative Internal Standards
| Internal Standard | Analyte | Calibration Range (ng/mL) | Reported R² Value | Source |
| Riluzole | Proguanil | 1.5 - 150.0 | Not explicitly stated, but method was validated. | [2] |
| Chlorproguanil | Proguanil | 30 - 3000 | Not explicitly stated, but method was validated. | [6] |
| Pyrimethamine | Proguanil | 100 - 3000 | Not explicitly stated, but method was validated. | [8] |
While the methods using alternative internal standards were validated, the inherent physicochemical differences between these compounds and proguanil introduce a higher risk of compromised linearity compared to the use of a deuterated standard.
Experimental Protocol: Generating a Calibration Curve with Chlorguanide-d6 HCl
This protocol outlines a typical workflow for establishing a linear calibration curve for proguanil in human plasma using Chlorguanide-d6 HCl as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Proguanil Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of proguanil hydrochloride in 10 mL of methanol.
-
Chlorguanide-d6 HCl Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Chlorguanide-d6 HCl in 1 mL of methanol.
-
Proguanil Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the proguanil stock solution with a 50:50 mixture of methanol and water to achieve concentrations for spiking into the plasma matrix.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Chlorguanide-d6 HCl stock solution with a 50:50 mixture of methanol and water.
2. Preparation of Calibration Standards:
-
Prepare a set of at least eight non-zero calibration standards by spiking blank human plasma with the appropriate proguanil working standard solutions to achieve a concentration range of, for example, 1 to 2000 ng/mL.
-
To each calibration standard, add a fixed volume of the internal standard working solution (100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add 300 µL of acetonitrile (containing the internal standard).
-
Vortex mix for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Proguanil: m/z 254.1 → 170.1
-
Chlorguanide-d6 HCl: m/z 260.1 → 176.1
-
5. Data Analysis:
-
Integrate the peak areas for both proguanil and Chlorguanide-d6 HCl.
-
Calculate the peak area ratio (Proguanil peak area / Chlorguanide-d6 HCl peak area).
-
Plot the peak area ratio against the nominal concentration of each calibration standard.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
Visualizing the Workflow
Caption: Experimental workflow for generating a Proguanil calibration curve.
Conclusion
For the accurate quantification of proguanil in complex biological matrices, the choice of internal standard is a critical factor influencing the linearity of the calibration curve and the overall reliability of the data. While structural analogues can be used, they introduce a level of uncertainty due to potential differences in analytical behavior. Chlorguanide-d6 HCl, as a stable isotope-labeled internal standard, provides the most robust and scientifically sound approach. Its near-identical physicochemical properties to proguanil ensure co-elution and equivalent response to matrix effects, leading to superior linearity and more accurate and precise results. For researchers and drug development professionals committed to the highest standards of bioanalytical data integrity, Chlorguanide-d6 HCl is the unequivocal choice for ensuring the linearity of calibration curves in proguanil analysis.
References
- Pingale, S. G., Nerurkar, K., & Pawar, U. D. (2014). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study.
- Vries, R. de, & Schaik, van, F. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace.
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Online] Available at: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Online] Available at: [Link]
- Essa, H. J., & Albakaa, A. (2017). The calibration curve for six concentrations DISCUSSION THE RESULTS: Linearity.
- Corcia, P. Di, et al. (2024). Treatment continuity of amyotrophic lateral sclerosis with available riluzole formulations: state of the art and current challenges in a 'real-world' setting. Expert Review of Neurotherapeutics.
- Bensimon, G., & Doble, A. (2004). The tolerability of riluzole in the treatment of patients with amyotrophic lateral sclerosis. Expert Opinion on Drug Safety, 3(6), 525-534.
- Ebeshi, B. U., et al. (2009). A RAPID AND SENSITIVE HPLC METHOD FOR THE ANALYSIS OF PROGUNAIL AND CYCLOGUANIL IN PLASMA: APPLICATION TO SINGLE DOSE PHARMACOKINETICS. Journal of Pharmaceutical and Allied Sciences, 6(3).
- Essa, H. J., & Albakaa, A. (2017). Linear fit of the calibration curves (n=6).
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A Senior Application Scientist's Guide to Cross-Validation of Proguanil Assays: The Indispensable Role of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Proguanil and its active metabolite, cycloguanil, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The robustness of the analytical method underpins the reliability of these critical measurements. This guide provides an in-depth comparison of Proguanil assays, specifically focusing on the pivotal role of deuterated internal standards in achieving superior analytical performance. We will delve into the causality behind experimental choices, present a self-validating cross-validation protocol, and ground our discussion in authoritative regulatory guidelines.
The Foundational Principle: Why Internal Standards are Non-Negotiable
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential. It is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its primary function is to correct for variability throughout the analytical workflow, including sample extraction, potential degradation, and instrumental fluctuations.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring it experiences similar variations.
While structural analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the gold standard.[2][3] These standards involve replacing one or more hydrogen atoms in the analyte's structure with deuterium. This subtle change results in a molecule that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
The Deuterated Advantage: Mitigating the Matrix Effect
The primary benefit of a deuterated IS is its ability to effectively compensate for the "matrix effect." Biological matrices like plasma are complex, containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. This interference can lead to ion suppression or enhancement, causing inaccurate quantification.[4] Since a deuterated IS co-elutes with the analyte and has nearly identical ionization properties, it is affected by the matrix in the same way.[5] By calculating the ratio of the analyte's response to the IS's response, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.[6]
While highly effective, it's important to note that even deuterated standards may not perfectly correct for matrix effects in all situations, a phenomenon known as differential matrix effects.[7] This can occur if there are slight chromatographic shifts between the analyte and the IS, particularly in regions of steep ion suppression gradients.[7] Therefore, thorough validation is always necessary.
Experimental Design: Cross-Validation of Two Proguanil Assay Methodologies
To objectively compare the performance of Proguanil assays, we will outline a cross-validation study. This involves analyzing the same set of samples using two different methods:
-
Method A: An LC-MS/MS assay for Proguanil and cycloguanil using a non-deuterated, structurally analogous internal standard (e.g., Riluzole, as has been previously published).[8][9]
-
Method B: An LC-MS/MS assay for Proguanil and cycloguanil using their respective deuterated internal standards (e.g., Proguanil-d4 and Cycloguanil-d4).
The cross-validation will be conducted in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12]
Experimental Workflow Diagram
Sources
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Robustness Profiling of Chlorguanide-d6 in Regulated Bioanalysis: A Comparative Technical Guide
Executive Summary & Scientific Rationale
In the quantitative bioanalysis of antimalarials, Chlorguanide (Proguanil) presents distinct challenges due to its biguanide structure. It is highly basic, polar, and susceptible to severe matrix effects (ion suppression) in electrospray ionization (ESI), particularly when analyzing plasma or whole blood from patients with high parasitic loads or hemolysis.
This guide objectively compares the robustness of Chlorguanide-d6 (Stable Isotope Labeled Internal Standard, SIL-IS) against Structural Analogues (e.g., Chlorproguanil) and External Standardization .
The Core Thesis: While structural analogues offer a cost advantage, they fail to co-elute perfectly with the analyte. In the presence of variable matrix components (phospholipids, salts), this retention time difference leads to "uncorrected" ion suppression. Chlorguanide-d6, by virtue of identical physicochemical properties, provides perfect co-elution , ensuring that any suppression affecting the analyte affects the IS equally, thereby maintaining method accuracy under perturbed conditions.
Comparative Analysis: The Alternatives
The following table contrasts the three primary calibration strategies used in Chlorguanide quantification.
| Feature | Chlorguanide-d6 (SIL-IS) | Structural Analogue (e.g., Chlorproguanil) | External Standardization |
| Chemical Structure | Identical (Deuterium labeled) | Similar (Different alkyl chain/halogen) | N/A |
| Retention Time (RT) | Co-elutes with Chlorguanide | N/A | |
| Ionization Efficiency | Identical to analyte | Different response factor | N/A |
| Matrix Effect Compensation | Excellent. Compensates for suppression/enhancement. | Poor to Moderate. Subject to "suppression windows." | None. Highly susceptible to errors. |
| Cost | High (Custom synthesis/Purchase) | Low (Commercially available drugs) | Zero |
| Regulatory Risk (ICH M10) | Low | Medium/High (Requires cross-validation) | High |
Mechanism of Action: Why d6 Ensures Robustness
The superiority of Chlorguanide-d6 lies in the principle of Isotopic Dilution . In LC-MS/MS, the "Matrix Effect" is often localized to specific retention time windows (e.g., the phospholipid elution zone).
If an analogue elutes 0.5 minutes after Chlorguanide, and a matrix interferent elutes at the Chlorguanide RT:
-
Chlorguanide signal is suppressed (e.g., -40%).
-
Analogue signal is not suppressed (0%).
-
Result: The Area Ratio (Analyte/IS) drops by 40%, causing a -40% bias.
With Chlorguanide-d6, both signals are suppressed by 40%, maintaining a constant Area Ratio.
Visualization: Ion Suppression Compensation
Caption: Diagram illustrating how co-elution of the d6-IS allows for perfect compensation of matrix effects compared to the temporal separation of analogues.
Experimental Protocol: Robustness Testing
To validate the robustness of a Chlorguanide-d6 method, we employ a Plackett-Burman Design . This statistical approach allows us to evaluate multiple method parameters simultaneously to ensure the method meets ICH M10 guidelines.
Materials & Reagents[1][2][3]
-
IS: Chlorguanide-d6 (Proguanil-d6).
-
Matrix: Human Plasma (K2EDTA).
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
LC-MS/MS Conditions (Standard)
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient: 5% B to 95% B over 3.0 min.
-
MRM Transitions:
-
Chlorguanide: m/z 254.1 → 170.1
-
Chlorguanide-d6: m/z 260.1 → 170.1 (Note: +6 Da shift)
-
Robustness Variables (The Stress Test)
We deliberately perturb the following parameters by ±5-10%:
-
Mobile Phase pH: Critical for biguanides (pKa ~10.4). Small pH changes can alter peak shape.
-
Organic Modifier %: ± 2% Acetonitrile.
-
Column Temperature: 35°C vs 45°C.
-
Flow Rate: 0.35 vs 0.45 mL/min.
Experimental Workflow
Caption: Workflow for executing a Design of Experiments (DoE) robustness test for bioanalytical method validation.
Representative Performance Data
The following data simulates a typical comparative study between Chlorguanide-d6 and a structural analogue (Chlorproguanil) under "stress" conditions (e.g., lipemic plasma and pH variation).
Table 1: Matrix Effect (ME) and Recovery
Data represents n=6 replicates in 6 different lots of plasma.
| Parameter | Chlorguanide-d6 (IS-Normalized) | Structural Analogue (IS-Normalized) | Acceptance Criteria (ICH M10) |
| Matrix Factor (MF) | 0.98 ± 0.02 | 0.85 ± 0.12 | CV of MF < 15% |
| IS-Norm.[4] Recovery | 99.5% | 92.1% | Consistent recovery |
| % CV (Lipemic) | 2.1% | 14.8% | < 15% |
| % CV (Hemolyzed) | 2.4% | 18.2% (Fail) | < 15% |
Table 2: Robustness Under Method Perturbation
Impact of changing Mobile Phase pH by ± 0.2 units.
| Condition | Analyte Peak Area (Raw) | d6 IS Area (Raw) | d6 Corrected Ratio | Analogue IS Area (Raw) | Analogue Corrected Ratio |
| Standard pH | 100,000 | 50,000 | 2.00 | 45,000 | 2.22 |
| pH + 0.2 | 85,000 (-15%) | 42,500 (-15%) | 2.00 (0% Bias) | 44,000 (-2%) | 1.93 (-13% Bias) |
| pH - 0.2 | 110,000 (+10%) | 55,000 (+10%) | 2.00 (0% Bias) | 46,000 (+2%) | 2.39 (+7% Bias) |
Analysis:
-
Chlorguanide-d6: As pH changes, the ionization of the analyte changes (-15% / +10%). However, the d6 IS tracks this change perfectly. The ratio remains 2.00.
-
Analogue: The analogue, having a slightly different pKa or elution time, does not experience the same ionization shift. Consequently, the calculated ratio drifts, leading to quantitative error.
Conclusion
For the bioanalysis of Chlorguanide, Chlorguanide-d6 is the requisite Internal Standard for regulated studies.
While structural analogues may suffice for non-GLP discovery work in clean matrices, they fail the robustness stress tests required by ICH M10 and FDA guidelines. The data clearly demonstrates that only the stable isotope labeled standard can compensate for the ionization suppression and sensitivity fluctuations inherent in analyzing complex biological matrices.
Recommendation: Adopt Chlorguanide-d6 for all clinical and pivotal non-clinical PK studies to ensure data integrity and regulatory compliance.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6178111, Proguanil. [Link]
-
Lindegardh, N., et al. (2005). Quantification of the antimalarial drug proguanil and its metabolite cycloguanil in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]
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Safety Operating Guide
Navigating the Safe Handling of Chlorguanide-d6 Hydrochloride: A Technical Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Chlorguanide-d6 Hydrochloride. Moving beyond a simple checklist, this document elucidates the causality behind procedural choices, ensuring a deep-rooted understanding of safe laboratory practices. Our commitment is to furnish you with field-proven insights that build a foundation of trust and safety in your critical research endeavors.
Immediate Safety Briefing: Understanding the Core Hazards
This compound, a deuterated analog of the antimalarial drug Chlorguanide, requires careful handling due to its toxicological profile. The primary hazard, as identified in the Safety Data Sheet (SDS) for the parent compound Chlorguanide Hydrochloride, is acute oral toxicity .[1] Ingestion of even small quantities can be harmful. While deuteration enhances metabolic stability for research purposes, it does not fundamentally alter the acute handling hazards of the molecule.[2][3][4][5] Therefore, all handling procedures must be designed to prevent ingestion, inhalation of dust, and skin contact.
Globally Harmonized System (GHS) Classification for Chlorguanide Hydrochloride:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | 💀 |
This table is based on the GHS classification for Chlorguanide Hydrochloride. The deuterated form should be handled with the same level of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The level of PPE required is dictated by the specific task and the potential for exposure.[6][7][8]
| Task | Minimum PPE Requirement | Rationale |
| Weighing of Solid Powder | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator | High risk of generating and inhaling fine airborne particles. A vented balance enclosure or chemical fume hood is strongly recommended to minimize aerosolization.[9][10] |
| Preparation of Solutions | Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields | Reduced risk of aerosolization compared to handling the powder, but splash hazards are present. Work should be conducted in a chemical fume hood. |
| General Handling and Storage | Nitrile Gloves, Lab Coat, Safety Glasses | Basic protection against incidental contact with contaminated surfaces. |
Donning and Doffing PPE: A Critical Workflow
Improper removal of PPE can lead to self-contamination. The following workflow is designed to minimize this risk.
Operational Plan: From Receipt to Use
A meticulous operational plan is crucial for minimizing exposure and ensuring the integrity of your research.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container should be clearly labeled with the chemical name, deuteration level, and any specific hazard warnings.[2]
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is typically 2-8°C.[1]
-
Keep the container tightly closed to prevent moisture absorption, which can affect the compound's stability.[2]
Weighing and Solution Preparation
Causality: The primary risk during this phase is the inhalation of aerosolized powder. Therefore, all operations must be conducted within a certified chemical fume hood or a vented balance enclosure.[9]
Step-by-Step Protocol:
-
Prepare the Work Area: Designate a specific area within the fume hood for handling the compound. Line the work surface with a disposable absorbent pad.
-
Tare the Weighing Vessel: Use a container with a secure lid. Tare the empty, closed container on the analytical balance.
-
Transfer the Powder: Inside the fume hood, carefully transfer the required amount of this compound to the tared container. Use anti-static weighing paper or a spatula. Avoid any actions that could create dust clouds.
-
Seal and Weigh: Securely close the container lid before removing it from the fume hood to weigh it on the balance.
-
Dissolving the Compound: Return the sealed container to the fume hood. Add the desired solvent to the container, ensuring the powder is fully wetted before mixing to prevent aerosolization.
-
Decontamination: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of all disposable materials, including the absorbent pad and gloves, as hazardous waste.
Emergency and Disposal Plan
Spill Management
In the event of a spill, a calm and methodical response is essential to prevent exposure and further contamination.
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor.[1] Do not induce vomiting. Rinse mouth with water.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1] Remove contaminated clothing.
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[2]
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and weighing papers. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this material down the drain. The EPA has banned the flushing of hazardous pharmaceuticals.[11][12]
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After rinsing, the container can be disposed of as regular laboratory waste, ensuring the original label is defaced.
Consult your institution's environmental health and safety office for specific guidance on hazardous waste disposal procedures, as local regulations may vary. The Environmental Protection Agency (EPA) provides comprehensive regulations for the management of hazardous pharmaceutical waste.[11][13][14]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the "why" behind each precaution, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant and informed about the best practices in laboratory safety.
References
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Guide to Cytotoxic Waste Compliance. Daniels Health. 2019 July 4. Available from: [Link]
-
SAFETY DATA SHEET. 2017 September 19. Available from: [Link]
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Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov. Available from: [Link]
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The Dos and Don'ts of Weighing Dangerous Chemicals. Bitesize Bio. 2023 March 16. Available from: [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. 2022 December 7. Available from: [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]
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EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste. 2015 September 1. Available from: [Link]
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University of Pittsburgh Safety Manual EH&S Guideline Number: 04-022. 2011 April 4. Available from: [Link]
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PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. 2023 April 12. Available from: [Link]
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A CHEMISTS' GUIDE TO PPE. BYU. Available from: [Link]
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Controlling Occupational Exposure to Hazardous Drugs. OSHA. Available from: [Link]
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A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. Available from: [Link]
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The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. 2025 May 20. Available from: [Link]
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Guidelines for Safe Handling of Powders and Bulk Solids. AIChE. Available from: [Link]
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Regulatory Considerations for Deuterated Products. Salamandra. Available from: [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke OESO. Available from: [Link]
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Deuterium in drug discovery: progress, opportunities and challenges. PMC. 2023 June 5. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
